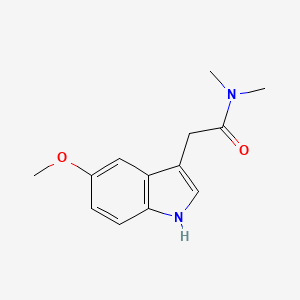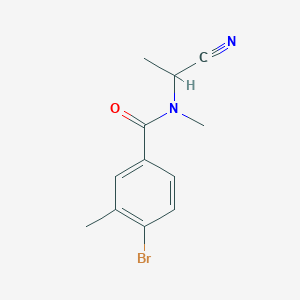![molecular formula C13H16ClNO3 B6631135 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and naproxen.
Mecanismo De Acción
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid works by inhibiting the COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the COX enzymes, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects. In addition, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have analgesic effects that are independent of its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining. This makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, one limitation is that it has been found to have a relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid. One direction is to explore its potential as a treatment for other conditions such as cancer and Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent. Additionally, further research is needed to elucidate its mechanism of action and to identify any potential side effects or interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid involves the reaction of 4-chloro-3-methylbenzoyl chloride with 2-aminoacetic acid in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[(4-chloro-3-methylbenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-3-6-15(8-12(16)17)13(18)10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURPJNWKLGFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

